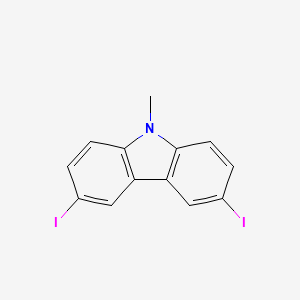

3,6-Diiodo-9-methylcarbazole

Description

Historical Context and Evolution of Carbazole (B46965) Research

Carbazole, a tricyclic aromatic heterocyclic organic compound, was first identified and isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. wikipedia.orgmdpi.com Initially, research focused on understanding its fundamental chemical properties and reactivity. numberanalytics.com For decades, coal tar distillation remained the primary industrial source of carbazole. wikipedia.org A significant milestone in carbazole research was the discovery and isolation of murrayanine, the first naturally occurring carbazole alkaloid, from the curry tree (Murraya koenigii) in 1965. nih.govsamipubco.com This discovery spurred interest in the biological activities of carbazole derivatives, leading to the identification of numerous alkaloids from plants, fungi, and marine organisms with a wide range of potential applications. mdpi.comnih.govsamipubco.com In recent decades, the focus of carbazole research has expanded dramatically into materials science, driven by the unique photophysical and electronic properties of the carbazole scaffold. numberanalytics.combohrium.com

Structural Significance of Carbazole Scaffolds in Functional Materials

The carbazole scaffold is a cornerstone in the design of functional organic materials, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). bohrium.commdpi.comrsc.org Its utility stems from a combination of advantageous structural and electronic features.

The key attributes of the carbazole structure include:

Electron-Rich Nature and Hole-Transporting Capability : The nitrogen heteroatom imparts an electron-rich (p-type) character to the aromatic system, making carbazole an excellent hole-transporting moiety. mdpi.comresearchgate.net This property is crucial for the efficient movement of positive charges in electronic devices.

High Thermal and Chemical Stability : The fused aromatic ring system provides exceptional stability, which is a critical requirement for the longevity and performance of organic electronic devices. mdpi.com

Tunable Electronic Properties : The carbazole core can be readily functionalized at multiple positions (primarily C-2, C-3, C-6, C-7, and N-9), allowing for precise tuning of its electronic and optical properties. mdpi.combohrium.com This adaptability enables the design of materials with specific energy levels (HOMO/LUMO) and emission characteristics.

Planarity and Amorphous Nature : The planar structure of the carbazole unit facilitates effective π-π stacking, which can enhance charge transport. mdpi.com However, appropriate substitution, for instance at the N-9 position, can disrupt this packing to prevent aggregation and maintain high luminescence efficiency in the solid state, leading to the formation of stable amorphous films. bohrium.com

These features make carbazole derivatives highly sought-after as host materials, emitters, and charge transporters in advanced functional materials. bohrium.commdpi.commdpi.com

Strategic Importance of Halogenation in Carbazole Derivatization

Halogenation, particularly at the 3- and 6-positions of the carbazole ring, is a fundamental and strategic step in the synthesis of advanced carbazole-based materials. numberanalytics.com Introducing halogen atoms, such as iodine or bromine, onto the carbazole scaffold serves two primary purposes.

First, halogenation modifies the electronic properties of the carbazole core. The electron-withdrawing nature of halogens can influence the energy levels of the molecule, which is a key aspect of materials design for optoelectronics.

Second, and more importantly, halogenated carbazoles are versatile synthetic intermediates. acs.org The carbon-halogen bond provides a reactive site for a variety of powerful cross-coupling reactions, including the Suzuki, Ullmann, and Buchwald-Hartwig reactions. mdpi.comnih.gov These reactions allow for the attachment of a wide array of functional groups, such as aryl or arylamino moieties, to the carbazole core. nih.gov Iodinated carbazoles are particularly valuable in this context because the carbon-iodine bond is more reactive than carbon-bromine or carbon-chlorine bonds, often leading to higher yields and milder reaction conditions in cross-coupling processes. acs.org This makes 3,6-dihalogenated carbazoles crucial building blocks for constructing complex, high-performance molecules for OLEDs and other applications. acs.orgnih.gov

Overview of 3,6-Diiodo-9-methylcarbazole in Contemporary Chemical Science

This compound is a derivative of carbazole that embodies the strategic principles of functionalization. It serves primarily as a key intermediate in the synthesis of more complex organic materials. The synthesis of this compound typically follows a two-step process: the di-iodination of carbazole at the 3 and 6 positions, followed by N-alkylation with a methylating agent, or alternatively, the iodination of 9-methylcarbazole. The Tucker iodination method can be used for the direct iodination of the carbazole ring. nih.gov

The presence of two iodine atoms at the electron-rich 3- and 6-positions makes this molecule an ideal precursor for symmetrical derivatization through cross-coupling reactions. Researchers utilize this compound to build larger, conjugated systems with tailored electronic and photophysical properties for applications in materials science. The methyl group at the N-9 position enhances solubility in organic solvents and can influence the solid-state morphology of the final materials.

While extensive research literature focusing exclusively on this compound is not widespread, its significance is well-established through its use in the synthesis of various functional materials. Its brominated analog, 3,6-dibromo-9-methylcarbazole, is widely documented as a precursor for host materials in phosphorescent OLEDs. researchgate.netnih.gov By extension, the higher reactivity of the iodo-derivative makes this compound a valuable and often preferred building block for similar applications.

Structure

3D Structure

Properties

IUPAC Name |

3,6-diiodo-9-methylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9I2N/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGENYKAFRMZUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Diiodo 9 Methylcarbazole and Analogous Compounds

Regioselective Iodination Strategies for Carbazole (B46965) Nuclei

The introduction of iodine atoms at specific positions on the carbazole core is a pivotal step in the synthesis of 3,6-diiodo-9-methylcarbazole. The electronic properties of the carbazole ring system dictate the regioselectivity of electrophilic substitution reactions, with the 3 and 6 positions being the most nucleophilic and thus the most susceptible to halogenation.

Direct Iodination Protocols (e.g., Iodine/Metallic Nitrate Systems)

Direct iodination of the carbazole nucleus can be achieved through various electrophilic iodinating agents. One effective method involves the use of N-Iodosuccinimide (NIS) as the iodine source. researchgate.netresearchgate.netdntb.gov.uadiva-portal.org The reaction of a pre-formed N-substituted carbazole, such as 9-methylcarbazole, with NIS in a suitable solvent system, often with a catalytic amount of acid, leads to the regioselective formation of the diiodo derivative. researchgate.net The reaction conditions, including the stoichiometry of the reagents and the reaction time, are crucial in controlling the degree of iodination and minimizing the formation of mono-iodinated or other isomeric byproducts.

Alternative direct iodination methods for N-substituted carbazoles include the use of a mixture of potassium iodate (B108269) (KIO3) and potassium iodide (KI) in the presence of a catalytic amount of sulfuric acid in ethanol, or in glacial acetic acid. researchgate.net These systems generate electrophilic iodine species in situ, which then react with the electron-rich carbazole ring.

The following table summarizes the outcomes of direct iodination of N-methylcarbazole with different iodinating agents. researchgate.net

| Iodinating Agent | Solvent | Product(s) |

| N-Iodosuccinimide (NIS)/H₂SO₄ (cat.) | Tetrahydrofuran (B95107) | This compound |

| KIO₃/KI/H₂SO₄ (cat.) | Ethanol | Mixture of mono- and di-iodinated products |

| KIO₃/KI | Glacial Acetic Acid | Mixture of mono- and di-iodinated products |

Mechanistic Insights into Halogenation Specificity at 3,6-Positions

The pronounced preference for iodination at the 3 and 6 positions of the carbazole nucleus is a direct consequence of the electronic structure of the molecule. The nitrogen atom, through its lone pair of electrons, acts as a powerful activating group, increasing the electron density of the aromatic rings, particularly at the ortho and para positions relative to the nitrogen. In the carbazole system, the positions para to the nitrogen (C3 and C6) are the most electronically enriched and sterically accessible for electrophilic attack.

The mechanism of electrophilic aromatic halogenation involves the attack of the π-electrons of the aromatic ring on an electrophilic halogen species (e.g., I⁺ generated from NIS or other iodinating agents). This initial attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the aromatic system, with significant contributions from resonance structures that place the charge on the nitrogen atom. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring and yields the halogenated product. The stability of the carbocation intermediate is greatest when the electrophile attacks the 3 or 6 position, as this allows for the most effective delocalization of the positive charge, thus directing the substitution to these sites.

N-Substitution Approaches for Carbazole Derivatives

The introduction of a substituent on the nitrogen atom of the carbazole ring is a fundamental step in modifying its properties and is essential for the synthesis of this compound. This can be achieved either before or after the iodination of the carbazole core.

Introduction of the N-Methyl Moiety (e.g., Alkylation Reactions)

The N-methylation of a carbazole, including the 3,6-diiodo-9H-carbazole precursor, is typically accomplished through an N-alkylation reaction. researchgate.net This reaction generally involves the deprotonation of the N-H bond of the carbazole using a base, followed by the reaction of the resulting carbazolide anion with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate.

Common bases used for the deprotonation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃). The choice of base and solvent is critical for the efficiency of the reaction. For instance, the use of a strong base like NaH in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) ensures complete deprotonation and facilitates the subsequent nucleophilic attack on the methylating agent.

Microwave-assisted N-alkylation has emerged as a rapid and efficient alternative to conventional heating methods. researchgate.net In this approach, the reaction of carbazole with an alkyl halide can be carried out in the presence of a solid support like potassium carbonate under microwave irradiation, often leading to higher yields and significantly reduced reaction times. researchgate.net

Comparative Analysis of N-Substitution Methods

Different N-alkylation methods offer distinct advantages and are chosen based on factors such as the scale of the reaction, the desired purity of the product, and environmental considerations.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Conventional Alkylation | Carbazole, Base (e.g., NaH, KOH), Alkyl Halide (e.g., CH₃I) | Organic Solvent (e.g., DMF, THF), Conventional Heating | Well-established, reliable for various scales. | Often requires harsh bases and long reaction times. |

| Microwave-Assisted Alkylation | Carbazole, Base (e.g., K₂CO₃), Alkyl Halide | "Dry" media or minimal solvent, Microwave irradiation | Rapid reaction times, often higher yields, environmentally benign. | Requires specialized microwave equipment. |

| Phase-Transfer Catalysis | Carbazole, Quaternary Ammonium Salt (e.g., TEBAC), Alkylating Agent, Aqueous Base | Biphasic system (organic/aqueous) | Avoids the need for anhydrous conditions, uses milder bases. | Catalyst may need to be removed from the final product. |

Derivatization from Diiodinated Carbazole Precursors

The iodine atoms in this compound serve as versatile synthetic handles for further functionalization of the carbazole core. These positions are amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful tools for the derivatization of diiodinated carbazoles. dergipark.org.tr In a typical Suzuki-Miyaura reaction, the diiodo-carbazole derivative is reacted with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. dergipark.org.tr This reaction results in the formation of new carbon-carbon bonds, enabling the attachment of aryl, heteroaryl, or vinyl groups at the 3 and 6 positions of the carbazole.

The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with various phosphine (B1218219) ligands. The reaction conditions can be tailored to achieve either mono- or di-substitution, providing a high degree of control over the final molecular structure. This synthetic flexibility makes this compound a valuable intermediate for the synthesis of a diverse library of carbazole-based materials with tailored electronic and photophysical properties.

Cross-Coupling Reactions (e.g., Ullmann, Suzuki, Stille, Negishi, Buchwald-Hartwig)

Cross-coupling reactions represent one of the most powerful strategies for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. researchgate.netnih.gov For a substrate like this compound, these reactions allow for the sequential or simultaneous introduction of various organic moieties, enabling the precise tuning of the final molecule's electronic and physical properties. The choice of reaction—be it the copper-catalyzed Ullmann condensation or the palladium/nickel-catalyzed Suzuki, Stille, Negishi, or Buchwald-Hartwig reactions—depends on the desired bond, substrate scope, and functional group tolerance. wikipedia.orgorganic-chemistry.orgmdpi.comorganic-chemistry.orgnih.gov

Palladium catalysis is the most prevalent and versatile method for the functionalization of aryl halides like this compound. researchgate.netnih.gov These reactions generally proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.govyoutube.com The high efficiency, mild reaction conditions, and broad functional group tolerance of palladium-catalyzed reactions make them indispensable tools in organic synthesis. researchgate.netnih.gov

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. nih.govorganic-chemistry.org It is widely used for creating C-C bonds to attach aryl, heteroaryl, or alkyl groups to the carbazole core. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to activate the organoboron species. organic-chemistry.org For instance, 3,6-dibromo-9-octylcarbazole, an analog of the target compound, has been successfully coupled with aryl boronic acids to synthesize more complex, conjugated systems. dergipark.org.tr

Stille Coupling : The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. mdpi.comwikipedia.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin reagents is a significant drawback. wikipedia.org This method is effective for forming C-C bonds and is compatible with a wide array of functional groups. mdpi.com

Negishi Coupling : This reaction utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.orgwikipedia.org Organozincs are more reactive than their boron and tin counterparts, which can allow for reactions to proceed under milder conditions. wikipedia.org The Negishi coupling is highly effective for forming C-C bonds between sp², sp³, and sp hybridized carbons. wikipedia.org

Buchwald-Hartwig Amination : This reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The reaction employs a palladium catalyst with specialized, bulky phosphine ligands to facilitate the coupling of primary and secondary amines with substrates such as this compound. nih.govorganic-chemistry.org

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions with aryl diiodides as substrates.

| Reaction Name | Nucleophile (R-M) | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Bond Formed |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O | C-C |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often not required | Toluene, THF, DMF | C-C |

| Negishi | R-ZnX | Pd(PPh₃)₄, PdCl₂(dppf) | Not required | THF, Dioxane | C-C |

| Buchwald-Hartwig | R₂NH, RNH₂ | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | C-N |

Nickel has emerged as a powerful, cost-effective, and earth-abundant alternative to palladium in cross-coupling catalysis. squarespace.comucla.edu Nickel catalysts can access different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and can facilitate reactions through pathways distinct from those of palladium, including mechanisms involving single-electron transfer (SET) and radical intermediates. squarespace.com This unique reactivity allows nickel to catalyze challenging cross-couplings, including those with less reactive electrophiles or C(sp³)-hybridized partners. squarespace.comnih.gov

Nickel-Catalyzed Suzuki and Negishi Reactions : Nickel catalysts, often supported by N-containing chelating ligands or phosphines, are effective in both Suzuki and Negishi couplings. wikipedia.orgsquarespace.com They can promote the coupling of aryl halides with organoboron and organozinc reagents, respectively. A notable advantage of nickel is its ability to activate traditionally inert C–O bonds (e.g., from phenols or aryl ethers), expanding the range of possible electrophiles beyond halides. youtube.com

Nickel-Catalyzed Cross-Electrophile Coupling : A distinct area where nickel excels is in cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reducing agent, avoiding the pre-formation of organometallic nucleophiles. nih.govyoutube.com While less common for functionalizing a diiodide directly, this methodology highlights the unique capabilities of nickel catalysis.

The table below outlines typical parameters for nickel-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partners | Typical Catalyst/Ligand | Typical Additive/Base | Typical Solvent | Bond Formed |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-I + R-B(OH)₂ | NiCl₂(dppp), Ni(COD)₂/PCy₃ | K₃PO₄, K₂CO₃ | Dioxane, Toluene, Alcohols | C-C |

| Negishi | Ar-I + R-ZnX | Ni(acac)₂, NiCl₂(PPh₃)₂ | Not required | THF, DMF | C-C |

| Ullmann Homocoupling | Ar-I + Ar-I | NiBr₂, Ni(COD)₂ | Zn (reductant) | DMF, DMAc | C-C |

Substitution and Functionalization at Iodine Centers

The carbon-iodine bonds in this compound are the primary sites of reactivity. Iodine's large atomic size and the relative weakness of the C-I bond make it an excellent leaving group, particularly in the oxidative addition step of the cross-coupling reactions described above. researchgate.netwikipedia.org

Beyond serving as a leaving group in cross-coupling, the iodine centers can be transformed through other substitution pathways. One of the most fundamental transformations is lithium-halogen exchange. Treatment of an aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the rapid replacement of the iodine atom with lithium. This generates a highly nucleophilic aryllithium species. This intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, nitriles) to install different functional groups onto the carbazole core. This two-step sequence provides a powerful, cross-coupling-free method for functionalization.

Furthermore, the C-I bond can be a precursor for the formation of hypervalent iodine compounds, such as diaryliodonium salts. bohrium.com These reagents are themselves potent arylating agents and can participate in a range of transition-metal-free or catalyzed transformations, offering alternative pathways for functionalization. bohrium.com Thus, the iodine atoms are not merely passive leaving groups but active handles that unlock a diverse array of synthetic possibilities for elaborating the this compound structure.

Advanced Spectroscopic and Structural Characterization of 3,6 Diiodo 9 Methylcarbazole

Single-Crystal X-ray Diffraction Analysis of Molecular and Crystal Structures

Analysis of analogous crystal structures allows for a robust understanding of the key structural features expected for 3,6-Diiodo-9-methylcarbazole, including the planarity of the carbazole (B46965) core, the orientation of the carbon-iodine bonds, and the non-covalent forces governing the crystal lattice.

The carbazole framework is fundamentally an aromatic tricyclic system. In the analogous compound, 3,6-Diiodo-9H-carbazole, single-crystal X-ray diffraction analysis confirms that the tricyclic aromatic ring system is essentially planar. researchgate.net The root-mean-square (r.m.s.) deviation from planarity for the heavy atoms of the carbazole core is reported to be a mere 0.0272 Å. researchgate.net This high degree of planarity is characteristic of fused aromatic systems and is expected to be preserved in the 9-methyl derivative. The substitution of a hydrogen atom with a methyl group at the N9 position should not introduce significant distortion to the rigid carbazole plane. A similar planarity is observed in other N-substituted carbazole derivatives, where the tricyclic system maintains its flat conformation. nih.gov

The substitution at the N9 position is critical in defining the intermolecular interactions. Unlike its precursor, 3,6-Diiodo-9H-carbazole, which possesses an N-H group capable of acting as a hydrogen bond donor, this compound lacks this functionality. Consequently, classical hydrogen bonds are not expected in its crystal structure. researchgate.net Instead, the molecular packing is governed by a combination of weaker non-covalent interactions.

Halogen Bonding: A dominant interaction expected in the crystal lattice is halogen bonding. This occurs when an electrophilic region on a halogen atom (the σ-hole) interacts attractively with a nucleophilic region on an adjacent molecule. beilstein-journals.org In the crystal structure of a similar derivative, tert-butyl 3,6-diiodocarbazole-9-carboxylate, both Type I (C-I···I-C angles ≈ 180°) and Type II (C-I···I-C angles ≈ 90°) intermolecular I···I interactions are observed, with distances of 3.6630(5) Å and 3.8332(5) Å, respectively. nih.gov These distances are shorter than the sum of the van der Waals radii of two iodine atoms (~3.96 Å), indicating a significant attractive force. Such interactions are crucial in directing the self-assembly of the molecules into a stable, ordered lattice. nih.govnih.gov

π–π Interactions: The planar, electron-rich carbazole core provides an ideal platform for π–π stacking interactions. In related structures, carbazole units often arrange in parallel or offset geometries, allowing for favorable orbital overlap between adjacent aromatic systems. nih.gov These interactions contribute significantly to the cohesive energy of the crystal.

C-H···π Interactions: The aromatic protons and the methyl protons can also participate in C-H···π interactions, where a C-H bond points towards the face of an aromatic ring of a neighboring molecule, further stabilizing the crystal packing.

Table 1: Crystallographic Data for the Analogous Compound 3,6-Diiodo-9H-carbazole Data extracted from the crystallographic study of 3,6-Diiodo-9H-carbazole, which serves as a structural model. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₇I₂N |

| Formula Weight | 418.99 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.8823 (14) |

| b (Å) | 7.8835 (9) |

| c (Å) | 24.835 (3) |

| V (ų) | 2326.4 (5) |

| Z | 8 |

| R.M.S. Deviation (core) | 0.0272 Å |

| C-I···Benzene (B151609) Angle 1 (°) | 3.9 (2) |

| C-I···Benzene Angle 2 (°) | 1.1 (2) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen atom are chemically equivalent and will appear as a sharp singlet. Due to the attachment to the nitrogen atom within the aromatic system, this signal is expected in the range of δ 3.5-4.0 ppm .

H4, H5 Protons: These two protons are equivalent due to the molecule's symmetry. They are adjacent to the fused ring junction and ortho to the iodine atom. They are expected to appear as a singlet or a narrowly split doublet (due to long-range coupling) in the aromatic region. The heavy iodine atom's electron-donating resonance and electron-withdrawing inductive effects will influence their position, likely placing them around δ 8.2-8.4 ppm . rsc.org

H2, H7 Protons: These protons are equivalent and are positioned ortho to the iodine atom and meta to the nitrogen atom. They are coupled to the H1 and H8 protons, respectively. This will result in a doublet signal. Their chemical shift is anticipated around δ 7.7-7.9 ppm . rsc.org

H1, H8 Protons: These protons are equivalent and are located meta to the iodine atom and ortho to the nitrogen atom. They are coupled to the H2 and H7 protons, resulting in a doublet. These protons are typically the most upfield of the aromatic signals in a carbazole system, expected around δ 7.2-7.4 ppm . rsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound Chemical shifts (δ) are estimated based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.5 - 4.0 | Singlet (s) |

| H1, H8 | 7.2 - 7.4 | Doublet (d) |

| H2, H7 | 7.7 - 7.9 | Doublet (d) |

| H4, H5 | 8.2 - 8.4 | Singlet (s) |

The ¹³C NMR spectrum is expected to be consistent with the molecule's symmetry, showing seven distinct signals: one for the methyl carbon and six for the six unique carbon environments in the carbazole core.

N-CH₃ Carbon: The methyl carbon signal will appear in the aliphatic region of the spectrum, typically around δ 30-35 ppm .

C3, C6 Carbons: These are the carbons directly bonded to the iodine atoms. Due to the "heavy atom effect," these signals are significantly shifted upfield compared to what would be expected based on electronegativity alone. This is a characteristic feature in the NMR of iodo-substituted aromatics. The signal is expected in the range of δ 85-90 ppm . rsc.org

Aromatic Carbons (C1, C2, C4, C4a, C9a): The remaining five pairs of equivalent carbons will appear in the aromatic region (δ 110-145 ppm).

C4, C5 & C4a, C5a (Quaternary): These carbons are part of the fused ring system. C4a/C5a are adjacent to the nitrogen, while C4/C5 are adjacent to the iodine-substituted ring. Their signals are expected around δ 125-130 ppm and δ 135-140 ppm , respectively.

C1, C8 & C2, C7: These protonated carbons will show distinct signals. C1/C8, being ortho to the nitrogen, will likely appear around δ 115-120 ppm . C2/C7, being ortho to the iodinated carbon, will be shifted downfield to approximately δ 130-135 ppm . rsc.org

C9a, C9b (Quaternary): These quaternary carbons adjacent to the nitrogen are typically found further downfield, in the range of δ 138-142 ppm .

Table 3: Predicted ¹³C NMR Spectral Data for this compound Chemical shifts (δ) are estimated based on analogous structures and known substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 30 - 35 |

| C3, C6 | 85 - 90 |

| C1, C8 | 115 - 120 |

| C4a, C5a | 125 - 130 |

| C2, C7 | 130 - 135 |

| C4, C5 | 135 - 140 |

| C9a, C9b | 138 - 142 |

Relativistic Computational Validation of ¹³C Chemical Shifts

The accurate prediction of ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for compounds containing heavy atoms, such as iodine, presents a significant computational challenge. researchgate.netresearchgate.net Standard non-relativistic quantum chemical calculations often fail to accurately predict the chemical shifts of carbon atoms directly bonded to heavy halogens due to the substantial influence of relativistic effects, specifically the "heavy atom on light atom" (HALA) effect. researchgate.net This effect is particularly pronounced for iodine, leading to large discrepancies between calculated and experimental values. researchgate.net

To overcome these inaccuracies, advanced computational models that incorporate relativistic effects are necessary. Theoretical studies on closely related structures, such as 3,6-diiodo-9-ethyl-9H-carbazole and 9-benzyl-3,6-diiodo-9H-carbazole, have demonstrated the critical importance of these corrections. researchgate.netku.dk Non-relativistic calculations for the C3 and C6 carbons, which are directly attached to the iodine atoms, result in a significant deviation from experimentally observed values, often in the range of 41-45 ppm. researchgate.netku.dk

However, when relativistic effects are included in the calculations, for instance through the Zeroth-Order Regular Approximation (ZORA) method, the theoretical predictions align much more closely with experimental data. researchgate.netku.dk The application of these relativistic methods reduces the initial deviation of over 40 ppm to a much more reasonable margin of approximately 4-6 ppm. researchgate.netku.dk This dramatic improvement underscores that relativistic computational validation is an indispensable tool for the correct assignment and interpretation of the ¹³C NMR spectra of heavy-atom-containing molecules like this compound. researchgate.netresearchgate.netku.dk

| Compound | Calculation Method | Calculated δ (ppm) | Deviation from Experiment (Δδ/ppm) |

|---|---|---|---|

| 3,6-diiodo-9-ethyl-9H-carbazole researchgate.net | Non-relativistic | ~126.9 | ~44.3 |

| Relativistic (ZORA) | ~86.8 | ~4.25 | |

| 9-benzyl-3,6-diiodo-9H-carbazole ku.dk | Non-relativistic | Not Specified | ~41.57 |

| Relativistic (ZORA) | Not Specified | ~5.6 |

Vibrational Spectroscopy for Functional Group Confirmation

Vibrational spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, this method provides confirmation of its key structural features.

The Fourier-Transform Infrared (FTIR) spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. The analysis of these bands confirms the integrity of the carbazole core and the presence of its substituents. nih.gov

Key vibrational assignments for the carbazole skeleton are based on studies of the parent compound and its various derivatives. nih.govscilit.com The aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings are expected to produce strong bands in the 1400–1600 cm⁻¹ range. The C-N stretching vibration characteristic of the carbazole ring system is also found in the fingerprint region. Furthermore, the presence of the methyl group attached to the nitrogen atom (N-CH₃) would be confirmed by C-H stretching and bending vibrations. The C-I stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹, confirming the iodination at the 3 and 6 positions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Feature Confirmed |

|---|---|---|

| Aromatic C-H Stretching | 3000 - 3100 | Carbazole aromatic rings |

| Aliphatic C-H Stretching | 2850 - 3000 | N-methyl group |

| Aromatic C=C Stretching | 1400 - 1600 | Aromatic carbazole core |

| C-N Stretching | 1200 - 1350 | Pyrrole (B145914) ring of carbazole |

| C-I Stretching | < 600 | Iodine substituents |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's molecular identity by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov For this compound, HRMS serves to verify its elemental composition, C₁₃H₉I₂N.

The technique can differentiate between compounds with the same nominal mass but different elemental formulas. The analysis of halogenated carbazoles has been performed using gas chromatography coupled with mass spectrometry (GC-MS). nih.govresearchgate.net In an HRMS experiment, this compound is expected to exhibit a molecular ion peak ([M]⁺) corresponding to the calculated exact mass of its molecular formula. The theoretical monoisotopic mass of C₁₃H₉I₂N is 432.8821 g/mol . The detection of a molecular ion peak at or very near this value, within a few parts per million (ppm), provides definitive evidence for the correct molecular formula and confirms the identity of the synthesized compound.

Theoretical and Computational Investigations of 3,6 Diiodo 9 Methylcarbazole Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Prediction

Density Functional Theory (DFT) has become a primary method for investigating the electronic characteristics of carbazole (B46965) derivatives. nih.gov These calculations allow for the prediction of various properties, including molecular orbital energies, electronic band gaps, and aromaticity, providing a detailed picture of the molecule's behavior at a quantum level.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters for any molecule. techscience.com The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. jmaterenvironsci.com

For carbazole systems, the delocalized π-electrons of the aromatic rings are the primary contributors to the HOMO, while the LUMO is typically characterized by an anti-bonding π* orbital. jmaterenvironsci.com In derivatives of 3,6-diiodocarbazole, theoretical calculations show that the HOMO is distributed across the carbazole backbone, while the LUMO is similarly delocalized over the tricyclic system. The introduction of substituents at the C3, C6, and N9 positions can modulate these energy levels.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Carbazole (reference) | -5.8 to -6.0 | -1.9 to -2.1 | ~3.9 | DFT/B3LYP |

| 3,6-Diiodo-9-alkylcarbazole (representative) | -5.9 to -6.2 | -2.2 to -2.5 | ~3.7 | DFT/B3LYP |

Note: The values for 3,6-Diiodo-9-alkylcarbazole are representative based on closely related structures studied computationally. Actual values for the 9-methyl derivative may vary slightly.

The introduction of iodine atoms at the 3 and 6 positions of the carbazole core has a significant impact on its electronic properties. Iodine is an electron-withdrawing group through induction but can also participate in resonance. DFT studies on related structures demonstrate that halogen substituents, particularly iodine, tend to lower the energy levels of both the HOMO and the LUMO. researchgate.net

This effect is primarily due to the "heavy-atom effect" and the electronegativity of iodine, which stabilizes the molecular orbitals. nih.gov Consequently, the HOMO-LUMO energy gap of 3,6-diiodocarbazole derivatives is generally narrower compared to the unsubstituted carbazole parent molecule. epstem.net This reduction in the band gap suggests that the molecule can be excited with lower energy, which has implications for its potential use in optoelectronic applications. The methyl group at the N9 position acts as a weak electron-donating group, which can slightly raise the HOMO energy level, further fine-tuning the electronic properties.

Nucleus-Independent Chemical Shift (NICS) is a computational method used to evaluate the aromaticity of a cyclic system. github.io It involves calculating the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). researchgate.net A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromatic character.

For derivatives like 3,6-diiodo-9-ethyl-9H-carbazole and 9-benzyl-3,6-diiodo-9H-carbazole, NICS calculations have been performed to assess the aromaticity of the individual rings within the carbazole framework. researchgate.netresearchgate.net The results consistently show that the two six-membered benzene (B151609) rings (A and C) exhibit significant aromatic character, with large negative NICS values. The central five-membered pyrrole (B145914) ring (B) also shows aromatic character, though typically to a lesser extent than the outer rings. The presence of iodine substituents does not significantly diminish the aromaticity of the carbazole core. researchgate.netresearchgate.net

| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

|---|---|---|---|

| Benzene Rings (A, C) in Diiodocarbazole derivatives | -8.5 to -9.5 | -10.0 to -11.0 | Strongly Aromatic |

| Pyrrole Ring (B) in Diiodocarbazole derivatives | -6.0 to -7.0 | -7.5 to -8.5 | Aromatic |

Note: Data is based on published values for 9-ethyl and 9-benzyl analogues of 3,6-diiodocarbazole. researchgate.netresearchgate.net

A key validation of computational methods is the correlation between calculated parameters and experimental data. For 3,6-diiodo-9-alkyl-carbazoles, DFT calculations have shown excellent agreement with experimental results from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Calculated geometric parameters, such as bond lengths and angles, closely match those determined from single-crystal X-ray diffraction. researchgate.net Furthermore, theoretical predictions of ¹³C NMR chemical shifts, especially when relativistic effects are considered for carbons bonded to iodine, show a strong linear correlation with experimental spectra. researchgate.net This agreement validates the accuracy of the DFT models in describing the electronic structure and geometry of these molecules, providing confidence in the predicted properties that are difficult to measure experimentally.

Computational Modeling of Intermolecular Interactions and Crystal Packing

Beyond the properties of a single molecule, computational modeling can elucidate how molecules interact with each other in the solid state. These intermolecular forces govern the crystal packing, which in turn influences the material's bulk properties.

In the crystal structure of 3,6-diiodocarbazole derivatives, a prominent intermolecular interaction is halogen bonding (XB). nih.govnih.gov Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as another halogen atom or a π-system. nih.gov

In the solid state of compounds like tert-butyl 3,6-diiodocarbazole-9-carboxylate, crystal structure analysis reveals short intermolecular I···I distances. nih.gov These interactions can be classified as Type I (C−I···I−C angles are equal) or Type II (one C−I···I angle is ~180° and the other is ~90°). nih.gov For instance, I···I distances of 3.6630 Å and 3.8332 Å have been observed, which are shorter than the sum of the van der Waals radii of two iodine atoms (~3.96 Å), indicating a significant attractive interaction. nih.gov

Computational models can quantify the strength of these halogen bonds. Analysis of the molecular electrostatic potential surface shows a positive region (the σ-hole) on the iodine atom along the extension of the C-I bond, which directs the interaction with electron-rich areas of neighboring molecules. nih.gov These interactions play a crucial role in the supramolecular assembly and crystal packing of 3,6-diiodo-9-methylcarbazole. nih.govmdpi.com

Understanding Molecular Aggregation and Self-Assembly

The aggregation and self-assembly of organic semiconductor molecules are critical in determining the morphology and electronic properties of thin films, which in turn significantly impact device performance. For this compound, theoretical and computational studies, in conjunction with experimental data from analogous compounds, provide insights into the non-covalent interactions that govern its supramolecular organization.

The molecular structure of the carbazole core, being a rigid and planar aromatic system, inherently promotes π–π stacking interactions. These interactions are a primary driving force for the aggregation of carbazole derivatives. In the case of this compound, the extensive π-conjugated system facilitates face-to-face stacking of the carbazole units. Computational models can predict the preferred stacking geometries, such as cofacial or slipped-stack arrangements, by calculating the interaction energies for different dimeric configurations.

Furthermore, the presence of iodine atoms at the 3 and 6 positions introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base. In the solid state, these interactions can play a significant role in directing the crystal packing and influencing the molecular orientation. Studies on other halogenated carbazoles have shown that halogen bonds can lead to specific, ordered assemblies, which can be favorable for charge transport. For instance, in the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate, both type I and type II intermolecular I⋯I interactions have been observed, contributing to the formation of supramolecular pillars. nih.gov

The methyl group at the 9-position, while not as influential as the iodine atoms in terms of strong directional interactions, can affect the molecular packing through steric effects. The size and orientation of the methyl group can modulate the intermolecular distances and the degree of π-orbital overlap between adjacent carbazole molecules. This, in turn, can influence the electronic coupling and charge transport properties of the aggregated material.

| Interaction Type | Key Molecular Features Involved | Predicted Role in Aggregation |

| π–π Stacking | Planar, aromatic carbazole core | Primary driving force for aggregation, leading to stacked structures. |

| Halogen Bonding | Iodine atoms at 3 and 6 positions | Directs crystal packing and promotes ordered molecular assemblies. |

| Steric Effects | Methyl group at the 9-position | Influences intermolecular distances and the degree of π-orbital overlap. |

| Weak Interactions | C-H···π and C-H···I | Contribute to the overall stability of the aggregated structure. |

Theoretical Studies on Charge Transport Properties

The charge transport properties of organic semiconductors like this compound are fundamentally governed by the efficiency of charge hopping between adjacent molecules. Theoretical and computational chemistry provides powerful tools to investigate these properties at a molecular level, offering predictions of charge carrier mobility and insights into the structure-property relationships.

At the core of theoretical studies of charge transport in organic materials is Marcus theory, which describes the rate of electron transfer between a donor and an acceptor molecule. The charge hopping rate is dependent on two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V). Computational methods, particularly density functional theory (DFT), are extensively used to calculate these parameters for this compound.

The reorganization energy (λ) is the energy required for a molecule to relax its geometry after a charge is added or removed. It is composed of an intramolecular component (related to the geometry change of a single molecule) and an intermolecular component (related to the relaxation of the surrounding molecules). A lower reorganization energy generally leads to a higher charge mobility. For carbazole derivatives, the rigid planar structure typically results in relatively low intramolecular reorganization energies, which is beneficial for charge transport. The introduction of heavy iodine atoms may slightly increase the reorganization energy due to their polarizability, a factor that can be quantified through computational analysis.

The electronic coupling (V) represents the strength of the electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation. Stronger electronic coupling facilitates faster charge transfer. Quantum chemical calculations can determine the electronic coupling for different molecular packing arrangements. For this compound, the π–π stacking and potential halogen-bond-directed packing are expected to significantly influence the electronic coupling. Theoretical models can be used to explore how different stacking modes (e.g., cofacial vs. slipped-stack) affect the value of V and, consequently, the charge mobility. The presence of the methyl group at the 9-position can sterically hinder close packing, which might reduce the electronic coupling compared to an unsubstituted carbazole.

By combining the calculated reorganization energies and electronic couplings for various possible packing motifs, theoretical models can predict the anisotropic charge carrier mobility in a crystal of this compound. These computational predictions are invaluable for understanding the intrinsic charge transport capabilities of the material and for guiding the design of new carbazole derivatives with enhanced electronic properties.

| Parameter | Description | Influence on Charge Transport | Computational Method |

| Reorganization Energy (λ) | Energy for molecular geometry relaxation upon charge transfer. | Lower λ generally leads to higher mobility. | Density Functional Theory (DFT) |

| Electronic Coupling (V) | Strength of electronic interaction between adjacent molecules. | Higher V leads to higher mobility. | Quantum Chemical Calculations |

| HOMO/LUMO Energies | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Influences charge injection and determines the type of charge carrier (hole or electron). | Density Functional Theory (DFT) |

Applications in Organic Electronics and Optoelectronic Materials Science

Development of Hole-Transporting Materials (HTMs)

Carbazole (B46965) and its derivatives are well-known for their strong electron-donating nature, which makes them excellent candidates for hole-transporting materials (HTMs). mdpi.com These materials facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer in an OLED, a critical function for achieving high device performance. The 3,6-diiodo-9-methylcarbazole scaffold is particularly useful for creating advanced HTMs through subsequent cross-coupling reactions.

The design of high-performance HTMs aims to optimize charge carrier mobility, energy level alignment, and morphological stability. The 3,6-diiodocarbazole structure is a versatile platform for implementing several key design strategies:

π-Conjugation Extension: The iodine atoms at the 3 and 6 positions serve as reactive handles for Suzuki or Buchwald-Hartwig cross-coupling reactions. These reactions allow for the attachment of various aromatic groups, such as phenyl, fluorenyl, or other carbazole units. dergipark.org.trnih.gov This extension of the π-conjugated system can enhance intermolecular orbital overlap, which is crucial for efficient charge hopping between molecules, thereby improving hole mobility.

Molecular Architecture: By linking multiple 3,6-disubstituted carbazole units to a central core, complex architectures like star-shaped or dendritic molecules can be synthesized. For example, tetraphenylethylene (B103901) (TPE) has been used as a core for creating HTMs with 3,6-substituted carbazole periphery groups. nih.gov This approach can lead to materials with isotropic charge transport properties and good film-forming capabilities.

Energy Level Tuning: The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) energy level, can be fine-tuned by the choice of substituents attached to the carbazole core. This is critical for minimizing the energy barrier for hole injection from the anode and ensuring efficient hole transfer to the emissive layer.

The presence of two iodine atoms in the this compound structure introduces a significant physical phenomenon known as the internal heavy-atom effect. researchgate.net This effect is crucial in modulating the photophysical properties of the molecule.

Heavy atoms, like iodine, enhance the strength of spin-orbit coupling (SOC), which is the interaction between an electron's spin and its orbital motion. aps.org Stronger SOC facilitates transitions between electronic states of different spin multiplicities, namely from a singlet state (total spin S=0) to a triplet state (S=1), a process called intersystem crossing (ISC), and its reverse, reverse intersystem crossing (rISC). rsc.org

In the context of materials derived from 3,6-diiodocarbazole, the enhanced SOC can be leveraged to:

Promote Phosphorescence: By increasing the rate of ISC, singlet excitons can be more efficiently converted into triplet excitons, which is the basis for phosphorescent emission.

Accelerate Thermally Activated Delayed Fluorescence (TADF): In TADF materials, the rate of rISC is a critical parameter. The heavy-atom effect can accelerate this rate, potentially improving the efficiency of converting non-emissive triplets back into emissive singlets. rsc.org

Control Exciton Dynamics: The ability to influence singlet-triplet transitions provides a powerful tool for designing materials where the flow of energy and the ultimate emissive pathway can be precisely controlled.

Research has shown that the efficiency of SOC enhancement depends not only on the presence of heavy atoms but also on their relative position and orientation within the molecule. chemrxiv.orgrsc.org The symmetric placement of iodine at the 3 and 6 positions offers a well-defined starting point for designing molecules with predictable photophysical behavior.

The effectiveness of HTMs derived from 3,6-dihalogenated carbazole precursors is ultimately demonstrated in the performance of fabricated OLED devices. By comparing various carbazole-based materials, the impact of different design strategies can be evaluated. The following table summarizes the performance of OLEDs incorporating different carbazole-based HTMs or hosts, showcasing the high efficiencies achievable with this class of materials.

| Material Type | Emitter | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |

|---|---|---|---|---|---|

| Di(arylcarbazole) Oxetane (HTM) | Alq3 (Green) | 3.8 | 2.6 | - | 3.4 |

| Di(arylcarbazole) Oxetane (HTM) | Alq3 (Green) | 4.7 | 2.6 | - | 3.9 |

| Bicarbazole-based Host | Ir(mppy)3 (Green) | 43.1 | 40.0 | 12.5 | - |

| 4-(9H-carbazol-9-yl)triphenylamine Derivative (HTM) | Ir(ppy)3 (Green) | 39.2 | 29.3 | - | 3.1 |

| Cyanocarbazole-based Host | (ppy)2Ir(acac) (Green) | - | - | 20.5 | - |

Data sourced from multiple studies for comparative purposes. mdpi.comnih.govmdpi.comrsc.org

Electroluminescent Materials and Host Matrix Development

Beyond their role in charge transport, carbazole derivatives are integral to the light-emitting function of OLEDs, serving both as fluorescent emitters themselves and, more commonly, as host materials in phosphorescent OLEDs (PhOLEDs).

The optical properties of materials derived from this compound are characterized using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. The parent carbazole molecule exhibits characteristic absorption bands in the UV region corresponding to π-π* electronic transitions. nih.govnist.gov Chemical modification at the 3, 6, and 9 positions significantly influences these properties. For instance, increasing the π-conjugation by adding aromatic substituents typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. dergipark.org.tr

The table below presents typical photophysical data for carbazole and a related 3,6-disubstituted derivative.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| Carbazole | Ethanol | 292, 322 | 359.5 |

| 3,6-dibromo-9-octylcarbazole | DCM | 305, 339, 353 | 360, 376 |

| 3,6-di(fluoren-9-yl)-9-octyl-9H-carbazole | DCM | 304, 316, 368 | 404 |

Data is illustrative of general trends for carbazole derivatives. dergipark.org.trnih.gov

One of the most critical applications for carbazole derivatives is as host materials in the emissive layer of PhOLEDs. nih.gov In a PhOLED, a phosphorescent guest emitter (typically an iridium or platinum complex) is dispersed into a host matrix. mdpi.com The host material must meet several stringent requirements:

High Triplet Energy (E_T): The host's triplet energy level must be higher than that of the phosphorescent guest to ensure that excitons are confined on the guest molecules, preventing energy loss and enabling efficient emission from the dopant. rsc.org The rigid carbazole framework provides a wide bandgap and high triplet energy suitable for hosting blue, green, and red phosphorescent emitters. rsc.orgrsc.org

Balanced Charge Transport: An ideal host should possess good transport properties for both holes and electrons to ensure that charge recombination occurs within the emissive layer. While carbazole is inherently a good hole transporter, it can be functionalized with electron-deficient moieties to create bipolar host materials with more balanced charge transport. rsc.org

Good Morphological and Thermal Stability: The host material must form stable, amorphous films to prevent crystallization, which can degrade device performance and lifetime. mdpi.com

Derivatives of this compound are excellent starting points for synthesizing host materials that meet these criteria. The diiodo functionality allows for the introduction of bulky, rigid groups that can disrupt intermolecular packing to ensure amorphous film formation while also tuning the material's electronic properties for optimal performance.

Polymer Chemistry and Macromolecular Engineering

Monomer Design for Carbazole-Based Conjugated Polymers

The design of monomers is a critical first step in the synthesis of conjugated polymers with desired characteristics. 3,6-Diiodo-9-methylcarbazole is a strategically designed monomer for creating high-performance polycarbazole derivatives. The rationale behind its molecular architecture is threefold, targeting the core, the nitrogen substituent, and the reactive polymerization sites.

The Carbazole (B46965) Core: The fundamental carbazole heterocycle is an electron-rich aromatic structure known for its excellent hole-transporting capabilities, high thermal stability, and strong absorption in the ultraviolet spectral region. These intrinsic properties make it a highly desirable building block for materials used in optoelectronic applications.

N-alkylation (9-methyl group): The substitution of the hydrogen on the carbazole nitrogen with a methyl group serves a crucial practical purpose. This modification enhances the solubility of both the monomer and the resulting polymer in common organic solvents. Improved solubility is vital for the solution-based processing and fabrication of thin films required for electronic devices. The nitrogen atom can be easily substituted without significantly altering the electronic properties of the conjugated backbone.

Di-iodination at 3,6-positions: The introduction of iodine atoms at the 3 and 6 positions of the carbazole ring is the key design feature that enables polymerization. These positions are highly active and accessible for forming polymer chains. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group for a variety of cross-coupling reactions, which are the foundation of modern polymer synthesis. This di-functionalization allows for the creation of linear, well-defined polymer chains, leading to poly(3,6-carbazole)s. While poly(2,7-carbazole)s can sometimes offer more extended conjugation and lower band gaps, the 3,6-linkage provides a distinct and valuable class of materials with its own unique set of properties.

The combination of these features makes this compound a versatile and powerful monomer for synthesizing a range of functional conjugated polymers.

Advanced Polymerization Methodologies

The reactive iodine substituents on this compound allow it to be polymerized through several advanced methodologies, each offering distinct advantages in controlling the polymer's structure and properties.

Electrochemical polymerization, or electropolymerization, is a powerful technique for synthesizing conjugated polymer films directly onto a conductive substrate. The process involves the oxidative coupling of monomers from an electrolyte solution. When a voltage is applied, the this compound monomer is oxidized at the surface of the working electrode (such as indium tin oxide, or ITO, glass). This oxidation generates reactive radical cations which then couple at their 3- and 6-positions, eliminating iodine and forming new carbon-carbon bonds to grow the polymer chain.

This method offers several key advantages:

Direct Film Deposition: The polymer film is grown directly on the electrode, which can then be used as a component in an electronic device.

Thickness Control: The thickness of the polymer film can be precisely controlled by monitoring the amount of charge passed during the polymerization process.

Solvent-Free Polymer: The resulting polymer film is insoluble and does not require further purification steps.

The electro-generated polycarbazole films are often robust and exhibit excellent adhesion to the electrode surface, making them suitable for applications such as electrochromic devices.

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille polymerizations. DArP creates C-C bonds by coupling a C-H bond directly with a C-Halogen bond, catalyzed by a transition metal, typically palladium.

In this context, this compound serves as the di-halogenated monomer. It is reacted with a comonomer that possesses activated C-H bonds (for example, a thiophene (B33073) or benzothiadiazole derivative). The key benefits of DArP include:

Lower Waste Production: By avoiding the use of organometallic reagents, DArP significantly reduces the generation of toxic metal byproducts.

High-Quality Polymers: Optimized DArP conditions can produce high-molecular-weight polymers with low defect concentrations, leading to materials with performance comparable or even superior to those made by conventional methods.

The successful application of DArP allows for the efficient synthesis of a wide array of carbazole-based copolymers for use in devices like polymer solar cells.

Copolymerization is a highly effective strategy for fine-tuning the optoelectronic and physical properties of conjugated polymers. By incorporating two or more different monomer units into the polymer backbone, the resulting material's characteristics can be precisely controlled. This compound can be copolymerized with a vast range of comonomers to modulate properties such as color, bandgap, and charge carrier mobility.

For instance, copolymerizing the electron-donating carbazole unit with an electron-accepting comonomer creates a "donor-acceptor" (D-A) copolymer. This architecture lowers the polymer's bandgap, shifting its absorption and emission to longer wavelengths (i.e., towards the red end of the spectrum). This tunability is crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Similarly, electrochemical copolymerization of a carbazole derivative with another electroactive monomer, such as one based on 3,4-ethylenedioxythiophene (B145204) (EDOT), can produce materials with unique electrochromic behaviors, displaying multiple distinct colors at different oxidation states. The final properties of the copolymer depend on the chemical nature of the comonomers and their relative ratio in the polymer chain.

Table 1: Illustrative Examples of Copolymerization Strategies for Property Tuning

| Comonomer Type | Example Comonomer Unit | Resulting Copolymer Property | Potential Application |

|---|---|---|---|

| Electron Acceptor | Benzothiadiazole (BT) | Reduced bandgap, red-shifted absorption | Organic Photovoltaics (OPVs) |

| Electron Donor | 3,4-Ethylenedioxythiophene (EDOT) | Multi-color electrochromism, high contrast | Electrochromic Devices (ECDs) |

| Bulky Side-Chain Monomer | Diketopyrrolopyrrole (DPP) | Improved solubility and film morphology | Organic Field-Effect Transistors (OFETs) |

| Rigid Aromatic Unit | Fluorene | Enhanced blue emission, high quantum yield | Organic Light-Emitting Diodes (OLEDs) |

Optoelectronic Properties of Polycarbazoles Derived from 3,6-Substituted Monomers

Polymers derived from 3,6-substituted carbazole monomers, including this compound, possess a range of valuable optoelectronic properties that make them suitable for various electronic applications. These polymers are known for their excellent thermal and morphological stability, which contributes to the longevity and reliability of devices made from them.

Key properties include:

Hole Transport: The electron-rich nature of the carbazole nucleus imparts strong hole-transporting characteristics to the polymers. This makes them excellent materials for the hole-transport layer (HTL) in OLEDs and OPVs, facilitating the efficient movement of positive charges.

Photoluminescence: Poly(3,6-carbazole)s are often highly fluorescent, typically emitting in the blue region of the visible spectrum. This property is foundational for their use as emissive materials in OLEDs.

Electrochromism: A defining feature of these polymers is their ability to change color in response to an applied voltage. This phenomenon, known as electrochromism, arises from the formation of charge carriers (polarons and bipolarons) along the polymer backbone during electrochemical oxidation and reduction. Typically, the neutral polymer is light yellow or nearly transparent, and upon oxidation, it transitions to green and then to a dark blue or gray state. This reversible color switching is the basis for their use in smart windows, displays, and rearview mirrors.

The specific optical and electronic properties can be significantly influenced by the chemical structure of the polymer, including the nature of the substituents and the choice of any comonomers.

Table 2: Summary of Typical Optoelectronic Properties for a Poly(3,6-carbazole) Derivative

| Property | Typical Value / Description | Relevance |

|---|---|---|

| Optical Bandgap (Eg) | ~2.9 - 3.2 eV | Determines absorption/emission wavelength (typically UV-blue) |

| Absorption Max (λmax) | 350 - 450 nm | Governs the color of the material in its neutral state |

| Emission Max (λem) | 420 - 480 nm | Corresponds to blue-light emission in OLEDs |

| HOMO Level | -5.4 to -5.8 eV | Indicates good hole-injection/transport capability |

| Electrochromic States | Neutral (Yellow/Transparent) → Oxidized (Green) → Fully Oxidized (Blue) | Enables use in smart windows and displays |

Modulation of Oxidation Potentials and Electrochemical Behavior

The electrochemical characteristics of polymers derived from 3,6-disubstituted carbazoles are significantly influenced by the nature of the substituents. In the case of a hypothetical poly(this compound), the electron-withdrawing nature of the iodine atoms would be expected to impact the oxidation potential of the polymer. Generally, electron-withdrawing groups tend to lower the energy of the Highest Occupied Molecular Orbital (HOMO), which typically results in a higher oxidation potential. This means that more energy would be required to remove an electron from the polymer chain compared to an unsubstituted polycarbazole.

Studies on other 3,6-disubstituted polycarbazoles, such as poly(3,6-di(2-thienyl)carbazole) (PDTC), have shown that the introduction of different functional groups allows for the fine-tuning of electrochemical properties. For instance, the onset oxidation potential for PDTC is reported to be around 0.82 V. mdpi.com The incorporation of thiophene units, which are electron-rich, contributes to a lower oxidation potential compared to what would be expected for a polymer with electron-withdrawing iodine atoms. The methyl group on the nitrogen atom (9-position) also plays a role by providing better solubility for the polymer, which facilitates film formation and electrochemical analysis. The electrochemical behavior of these polymers is typically studied using cyclic voltammetry, which reveals the potentials at which the polymer can be reversibly oxidized and reduced. This reversible redox behavior is the basis for many of their applications in electronic devices.

| Polymer | Onset Oxidation Potential (V) | Substituent Effect |

| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | 0.82 | Electron-donating thienyl groups lower the oxidation potential. |

| Poly(this compound) (hypothetical) | Expected to be > 0.82 V | Electron-withdrawing iodo groups are expected to increase the oxidation potential. |

This table is generated based on available data for similar compounds and theoretical considerations.

Charge Transfer and Hole Transport Characteristics in Polymeric Films

Carbazole-based polymers are well-known for their excellent hole-transporting properties, which makes them highly suitable for applications in organic electronics. mdpi.com The carbazole moiety itself is an effective hole transport unit. nih.gov In a polymeric film of poly(this compound), charge transport would occur via a hopping mechanism, where holes move between adjacent carbazole units along the polymer backbone.

| Property | Influencing Factors | Expected Outcome for Poly(this compound) |

| Charge Transfer | Intermolecular orbital overlap, electronic coupling between monomer units. | The large size of iodine atoms may influence polymer chain packing, affecting intermolecular charge transfer. |

| Hole Transport | Hopping between carbazole units, polymer morphology, energetic disorder. | The inherent hole-transporting nature of the carbazole backbone is expected to be maintained, though the mobility might be modulated by the iodo-substituents. |

This table is generated based on general principles of charge transport in conjugated polymers and the known properties of carbazole-based materials.

Applications of Carbazole-Based Polymers

The unique electrochemical and photophysical properties of carbazole-based polymers have led to their investigation in a variety of applications, particularly in the field of organic electronics.

Electrochromic Devices

Electrochromic devices are capable of changing their color in response to an applied electrical potential. This property is highly desirable for applications such as smart windows, displays, and rearview mirrors. Polymers based on 3,6-disubstituted carbazoles have shown significant promise as active materials in such devices. mdpi.com

For instance, poly(3,6-di(2-thienyl)carbazole) (PDTC) exhibits reversible color changes upon electrochemical oxidation and reduction. mdpi.com When used as the anodically coloring layer in an electrochromic device, it can be switched between a transparent or lightly colored neutral state and a colored oxidized state. The specific colors and the contrast between the states are dependent on the chemical structure of the polymer. A hypothetical electrochromic device utilizing poly(this compound) would likely also display electrochromic behavior, with the specific colors being influenced by the electronic transitions in the polymer, which are in turn affected by the iodo-substituents. The performance of such a device is typically characterized by its optical contrast (the difference in transmittance between the colored and bleached states), switching speed, coloration efficiency, and long-term stability.

| Polymer | Neutral State Color | Oxidized State Color(s) | Optical Contrast (ΔT%) |

| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | Light Yellow | Yellowish-green, Gray, Dark Gray | 66.04% at 856 nm mdpi.com |

| Poly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene) (PS2CBP) | Gray | Grayish-green, Moss green, Foliage green | 39.83% at 428 nm mdpi.com |

Data for this table is sourced from research on related 3,6-disubstituted carbazole polymers.

Organic Electrode Materials for Energy Storage (e.g., Supercapacitors)

The redox activity of conjugated polymers, including those based on carbazole, makes them attractive candidates for use as electrode materials in energy storage devices like supercapacitors. Supercapacitors store energy through the rapid formation of an electric double layer at the electrode-electrolyte interface and through fast faradaic (redox) reactions.

Porous organic polymers derived from carbazole have been investigated for supercapacitor applications. mdpi.com The high surface area of these materials, combined with the inherent redox activity of the carbazole units, can lead to high specific capacitance and good cycling stability. A polymer like poly(this compound), if processed to have a porous morphology, could potentially serve as an active material in supercapacitor electrodes. The electrochemical performance would depend on factors such as the accessibility of the electrolyte ions to the polymer surface and the kinetics of the redox reactions. Research in this area has shown that the specific capacitance of carbazole-based polymer electrodes can be quite high, with some examples reaching several hundred Farads per gram. mdpi.com

| Polymer System | Specific Capacitance (F/g) | Current Density (A/g) | Electrolyte |

| Carbazole and Tröger’s base containing microporous organic polymer | 240 | 0.5 | 6 M KOH mdpi.com |

| Hyper-crosslinked microporous polycarbazole (carbonized) | 215 | 0.5 | Not Specified researchgate.net |

This table presents data from studies on carbazole-based porous polymers for supercapacitor applications.

Advanced Applications and Emerging Research Directions

Photocatalysis and Electrocatalysis

The carbazole (B46965) moiety is a prominent component in the design of organic catalysts due to its favorable redox properties and photophysical behavior. Research is increasingly focused on developing metal-free catalytic systems to address the cost and toxicity associated with traditional heavy metal catalysts.

Carbazole derivatives are foundational in creating metal-free organic photosensitizers and photocatalysts. aip.orgepa.gov Their electron-donating nature makes them excellent building blocks for materials used in applications like visible-light-driven organic synthesis and hydrogen evolution. aip.orgepa.govacs.org For instance, carbazole-based porous organic frameworks (POFs) have demonstrated efficacy as reusable, metal-free photocatalysts for reactions such as the α-alkylation of aldehydes. acs.org The extended π-conjugation within these frameworks enhances visible light absorption, a critical factor for photocatalytic efficiency. acs.org

In the context of dye-sensitized photocatalysts for water splitting, carbazole-thiophene-based dyes have shown significant improvements over other organic dyes. aip.org By optimizing the molecular design, these metal-free photosensitizers, when adsorbed onto a layered niobate semiconductor, achieved a quantum efficiency for H₂ evolution that was six times higher than the previous benchmark for coumarin-based dyes. aip.org The carbazole unit's ability to be part of a donor-acceptor structure, as seen in a photocatalyst incorporating a dicyanovinyl acceptor, allows for superior redox potential, enabling sustainable synthesis of complex organic molecules like indolyl diarylmethanes without external oxidants. rsc.org 3,6-Diiodo-9-methylcarbazole serves as a key precursor in these designs, where the C-I bonds provide reactive sites for further functionalization and extension of the conjugated system, which is essential for tuning the material's light-absorbing and electronic properties.

Table 1: Examples of Carbazole-Based Metal-Free Photocatalytic Systems

| Catalyst System | Application | Key Features |

|---|---|---|

| Carbazolic Porous Organic Framework (Cz-POF-1) | α-alkylation of aldehydes | Extended π-conjugation, high porosity, reusable. acs.org |

| Carbazole–thiophene (B33073) dye on layered niobate | H₂ evolution from water | High quantum efficiency (0.3% at 460 nm), functions in Z-scheme water splitting. aip.org |

| Carbazole with dicyanovinyl acceptor (MD) | Synthesis of indolyl diarylmethanes | Operates via an oxidative quenching cycle, high functional group tolerance. rsc.org |

The photoreactivity of carbazole-based catalysts is governed by their electronic excited states. Upon absorbing light, the catalyst transitions to an excited state, becoming a potent oxidant or reductant. The catalytic cycle often proceeds through an oxidative or reductive quenching pathway. In an oxidative quenching cycle, the excited catalyst accepts an electron from a substrate, initiating the chemical transformation. rsc.org

The photophysical properties of carbazole derivatives, such as their potential to undergo thermally activated delayed fluorescence (TADF), are central to their function. rsc.org This process involves reverse intersystem crossing from a triplet state to a singlet state, which can enhance the lifetime of the excited state and improve catalytic efficiency. However, the photoreactivity of some carbazole derivatives can also lead to photochemical processes like the photo-Fries rearrangement, which results in the formation of other products and can alter the emission spectra of the material. rsc.org Understanding these fundamental photophysical and photochemical pathways is crucial for designing stable and efficient catalysts. The presence of heavy atoms like iodine in this compound can influence these mechanisms by promoting intersystem crossing, potentially enhancing processes that rely on the triplet excited state.

Supramolecular Chemistry and Host-Guest Systems